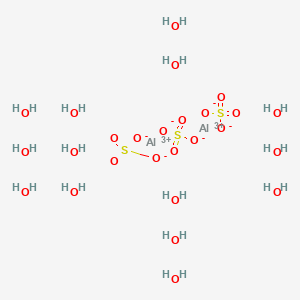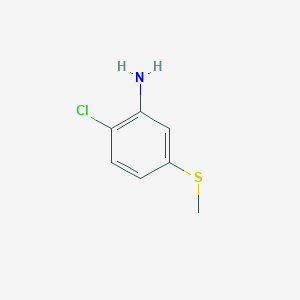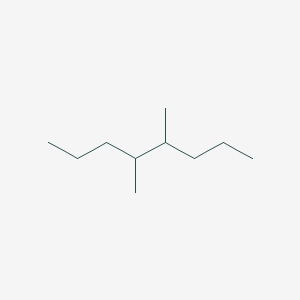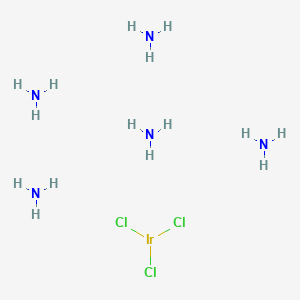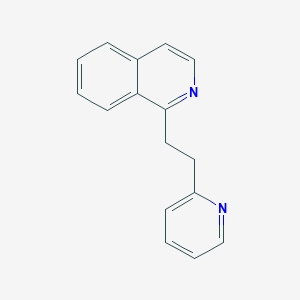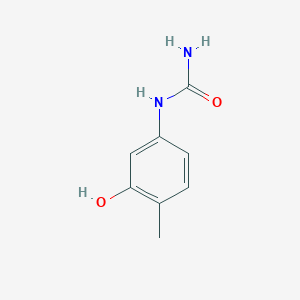
(3-Hydroxy-p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-p-tolyl)urea, also known as 2-(3-hydroxyphenyl)-1,3-dimethylurea, is a white crystalline compound that belongs to the class of urea derivatives. It is commonly used in scientific research as a starting material for the synthesis of various organic compounds due to its unique chemical properties.
Mécanisme D'action
The exact mechanism of action of (3-Hydroxy-p-tolyl)urea is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting the activity of certain enzymes or by interacting with specific cellular targets. For instance, this compound has been shown to inhibit the growth of Candida albicans by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of bacteria and fungi, and reduce the levels of certain inflammatory cytokines in animal models. Moreover, this compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-Hydroxy-p-tolyl)urea in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. Moreover, this compound is stable under normal laboratory conditions and can be easily handled and stored. However, one limitation of using this compound is its potential toxicity, which may pose a risk to researchers if proper safety measures are not taken.
Orientations Futures
There are several potential future directions for the research on (3-Hydroxy-p-tolyl)urea. One possible direction is the development of new drugs based on the compound's antifungal, antibacterial, and anticancer activities. Another direction is the exploration of the compound's antioxidant properties for the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound as a corrosion inhibitor for various metals in acidic media may also be an area of future research.
Applications De Recherche Scientifique
(3-Hydroxy-p-tolyl)urea has been widely used in scientific research as a starting material for the synthesis of various organic compounds such as heterocycles, azo dyes, and Schiff bases. It is also used as a reagent for the determination of trace amounts of copper in environmental samples and as a corrosion inhibitor for mild steel in acidic media. Moreover, this compound has been shown to exhibit antifungal, antibacterial, and anticancer activities, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
16704-78-2 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
(3-hydroxy-4-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
Clé InChI |
ANLILZBBUVRVRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)N)O |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)N)O |
Autres numéros CAS |
16704-78-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)


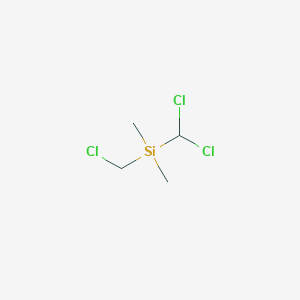


![2-Methylthiazolo[3,2-a]benzoimidazole](/img/structure/B98867.png)

